molecular formula C21H25N3O2S B2462445 1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897462-11-2

1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2462445
CAS No.: 897462-11-2
M. Wt: 383.51
InChI Key: WTSXUQPBGOCXIO-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetically designed organic compound featuring a complex heterocyclic architecture. Its structure integrates an azepane ring, an imidazothiazole core, and a 4-ethoxyphenyl substituent, a combination that suggests significant potential for pharmacological investigation. Compounds containing the imidazo[2,1-b]thiazole scaffold are of high interest in medicinal chemistry due to their wide spectrum of reported biological activities. Research on analogous structures indicates potential utility in developing new therapeutic agents, particularly in the areas of antimicrobial and anticancer research, given the known profiles of imidazole and thiazole derivatives . The azepane moiety may influence the molecule's physicochemical properties and its interaction with biological targets . This reagent is intended for use in chemical biology and drug discovery research, serving as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. Researchers can utilize this compound to explore [specific mechanism of action] and its effects on [specific pathways or disease models].

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-26-18-9-7-16(8-10-18)19-14-24-17(15-27-21(24)22-19)13-20(25)23-11-5-3-4-6-12-23/h7-10,14-15H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSXUQPBGOCXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic compound that belongs to a class of imidazo[2,1-b]thiazole derivatives, which have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. The compound's structure suggests that it may exhibit diverse pharmacological properties, including antitumor activity.

  • Molecular Formula : C19H25N5O2S
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 921515-21-1

The biological activity of imidazo[2,1-b]thiazole derivatives often involves the inhibition of specific kinases and modulation of various signaling pathways. In particular, these compounds have been shown to target focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration. The inhibition of FAK can lead to reduced tumor growth and metastasis.

Biological Activity Overview

Recent studies have demonstrated the promising biological activities associated with imidazo[2,1-b]thiazole derivatives:

  • Antitumor Activity : Compounds related to imidazo[2,1-b]thiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM against peritoneal mesothelioma cells (MesoII and STO)【2】.
  • Mechanistic Insights : The antitumor efficacy is often linked to the compounds' ability to inhibit phospho-FAK levels, which correlates with reduced cell proliferation and migration【2】【4】. Furthermore, some studies suggest that these compounds can enhance the effectiveness of established chemotherapeutic agents like gemcitabine by upregulating the expression of transporters such as hENT-1【2】.
  • Apoptotic Induction : The mechanism of action includes triggering apoptosis in cancer cells through modulation of Bcl-2 family proteins【4】. This apoptotic pathway is critical for eliminating malignant cells and preventing tumor progression.

Study 1: Evaluation of Antitumor Activity

In a study conducted on a series of imidazo[2,1-b]thiazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on HCT-116 and HT-29 colorectal cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics【4】.

Study 2: FAK Inhibition in Mesothelioma

Another investigation focused on the role of FAK inhibition in mesothelioma treatment using imidazo[2,1-b]thiazole derivatives. The results indicated that these compounds not only inhibited tumor cell growth but also reduced migratory capabilities in vitro【2】.

Data Tables

Compound NameIC50 (μM)Cell LineMechanism of Action
Compound 10.59MesoIIFAK Inhibition
Compound 21.45STOApoptosis Induction
Compound 32.81HCT-116Bcl-2 Modulation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound shares structural similarities with imidazo[2,1-b]thiazole derivatives reported in the literature, differing primarily in substituents and side chains:

Compound Name Key Substituents Biological Activity Reference
2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) Bromophenyl, benzoylhydrazinecarbothioamide Aldose reductase inhibition (IC₅₀: 0.8 µM)
3-(4-Methoxyphenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone (4e) Bromophenyl, methoxyphenyl, thiazolidinone Aldose reductase inhibition (IC₅₀: 1.2 µM)
1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (Target Compound) Ethoxyphenyl, azepane Not reported in literature N/A

Key Differences:

  • This may enhance solubility and metabolic stability compared to halogenated derivatives .
  • Azepane vs. Smaller Rings : The azepane ring introduces a seven-membered amine structure, contrasting with smaller cycloalkyl or aryl groups (e.g., benzoyl in 3d). This larger ring may improve membrane permeability and target binding flexibility .

Yield and Purity Considerations :

  • Bromophenyl analogs (e.g., 3d, 4e) report yields of 73–98%, with melting points ranging from 215°C to 279°C .
Pharmacological and Physicochemical Properties
  • Aldose Reductase Inhibition : Bromophenyl derivatives (3d, 4e) exhibit IC₅₀ values of 0.8–1.2 µM, attributed to hydrogen bonding between the hydrazinecarbothioamide group and enzyme active sites . The azepane group in the target compound may enhance hydrophobic interactions, though activity data are unavailable.
  • Stability : The azepane’s amine group may confer pH-dependent solubility, improving bioavailability in acidic environments .

Q & A

Q. What are the recommended synthetic methodologies for 1-(azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Preparation of the imidazo[2,1-b]thiazole core via condensation of aryl glyoxals with 2-aminobenzothiazole derivatives under ethanol-PEG-600 solvent systems (catalyst-free conditions) .
  • Step 2 : Functionalization of the thiazole ring with the azepane moiety using nucleophilic substitution or coupling reactions. For example, ethyl acetate-mediated acetylation under reflux conditions (70–80°C) yields intermediates with >70% purity .
  • Optimization : Control of temperature, solvent polarity, and catalyst selection (e.g., sodium acetate for cyclization) significantly improves yield. Ethanol-PEG mixtures reduce side reactions and enable direct product precipitation .

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Methodology :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, azepane protons at δ 1.5–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 437.5) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and stability under varying pH conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxyphenyl vs. fluorophenyl) influence bioactivity in imidazo[2,1-b]thiazole derivatives?

  • Methodology :
  • QSAR Studies : Comparative analysis of IC₅₀ values against cancer cell lines (e.g., MDA-MB-231) reveals that electron-donating groups (e.g., -OCH₃) enhance cytotoxicity by improving membrane permeability. For example, 4-ethoxyphenyl derivatives show 3-fold higher activity (IC₅₀ = 1.4 μM) compared to 4-fluorophenyl analogs (IC₅₀ = 22.6 μM) .
  • Docking Simulations : Molecular docking with VEGFR2 or acetylcholinesterase highlights hydrogen bonding between the ethoxy group and active-site residues (e.g., Asp1046 in VEGFR2) .

Q. How can contradictory data on enzyme inhibition (e.g., aldose reductase vs. acetylcholinesterase) be resolved for structurally similar compounds?

  • Methodology :
  • Selectivity Profiling : Use parallel assays (e.g., UV spectrophotometry at 340 nm for aldose reductase; Ellman’s method for acetylcholinesterase) to quantify inhibition rates. For example, hydrazine carbothioamide derivatives exhibit 25.4% aldose reductase inhibition but <5% acetylcholinesterase inhibition .
  • Structural Modifications : Introduce steric hindrance (e.g., bulky substituents on the azepane ring) to block non-target enzymes while retaining target affinity .

Q. What strategies mitigate synthetic challenges in scaling up multi-component reactions for this compound?

  • Methodology :
  • Solvent Optimization : Replace ethanol with PEG-600 to reduce reaction time (from 24h to 6h) and eliminate column chromatography .
  • Flow Chemistry : Continuous-flow reactors improve heat transfer and yield reproducibility (>85%) for imidazo[2,1-b]thiazole intermediates .

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